

2-bromo-3-methylbutenoic acid methyl ester IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Bromo-3-methylbutenoic acid methyl ester

Cat. No.:

B142322

Get Quote

An In-depth Guide to the IUPAC Nomenclature and Structure of Methyl 2-bromo-3-methylbut-2-enoate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature and structure is paramount. This guide provides a detailed analysis of the IUPAC name and structural representation of the compound commonly referred to as **2-bromo-3-methylbutenoic acid methyl ester**.

IUPAC Name and Chemical Structure

The correct IUPAC name for the compound is methyl 2-bromo-3-methylbut-2-enoate.[1] Its chemical formula is C₆H₉BrO₂.

The structure of this molecule is characterized by a four-carbon chain containing a carbon-carbon double bond (an alkene) and a methyl ester functional group. A bromine atom and a methyl group are attached as substituents to the carbon chain.

Molecular Structure:

Note: This is a simplified 2D representation. The actual spatial arrangement around the double bond leads to stereoisomers, which will be discussed below.

Step-by-Step IUPAC Nomenclature



The IUPAC name is derived by systematically identifying the principal functional group, the parent chain, and all substituents.

Identification of the Principal Functional Group

The molecule contains an ester functional group (-COOR'), which has higher priority in IUPAC nomenclature than an alkene or an alkyl halide.[2] Therefore, the compound is named as an ester.

Naming the Ester

Ester names are composed of two parts:

- The name of the alkyl group from the alcohol part (the group attached to the oxygen).
- The name of the carboxylate part derived from the carboxylic acid, with the "-oic acid" suffix changed to "-oate".[3][4][5]

In this molecule, the alkyl group attached to the single-bonded oxygen is a methyl group.

Naming the Carboxylate Parent Chain

The parent chain is the longest continuous carbon chain that includes the carbonyl carbon of the ester and the carbon-carbon double bond.

- Parent Chain Length: The longest chain containing the principal functional group has four carbon atoms, so the root name is but-.
- Unsaturation: There is a double bond present, so the "-ane" suffix is changed to "-ene". The name becomes butenoate.
- Numbering the Chain: The chain is numbered starting from the carbonyl carbon as carbon-1
 (C1). The double bond is between C2 and C3. Therefore, the name is but-2-enoate.
- Identifying Substituents:
 - A bromine atom is attached to C2, so we have a 2-bromo substituent.
 - A methyl group is attached to C3, giving a 3-methyl substituent.



 Assembling the Carboxylate Name: The substituents are listed alphabetically before the parent name: 2-bromo-3-methylbut-2-enoate.

Assembling the Full IUPAC Name

Combining the name of the alkyl group and the carboxylate part gives the full IUPAC name: methyl 2-bromo-3-methylbut-2-enoate.

Stereochemistry: (E) and (Z) Isomers

The presence of a double bond with different substituents on each carbon atom gives rise to geometric isomerism. The configuration is specified using the (E)/(Z) notation, determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Applying CIP Rules:

We analyze the substituents on each carbon of the double bond (C2 and C3).

- On Carbon-2 (C2):
 - -Br (Bromine): Atomic number 35 (Higher priority)
 - COOCH₃ (Carbomethoxy group): The atom directly attached is Carbon (atomic number
 6). (Lower priority)
- On Carbon-3 (C3):
 - -CH₃ (Methyl group): The atom directly attached is Carbon (atomic number 6). (Higher priority)
 - -H (Hydrogen): Atomic number 1. (Lower priority)

Determining the Isomer:

 (Z)-isomer: If the two higher-priority groups (-Br on C2 and -CH₃ on C3) are on the same side of the double bond, the isomer is designated as (Z) from the German zusammen (together).



• (E)-isomer: If the two higher-priority groups are on opposite sides of the double bond, the isomer is designated as (E) from the German entgegen (opposite).

Therefore, the complete and unambiguous IUPAC names for the two stereoisomers are:

- (Z)-methyl 2-bromo-3-methylbut-2-enoate
- (E)-methyl 2-bromo-3-methylbut-2-enoate

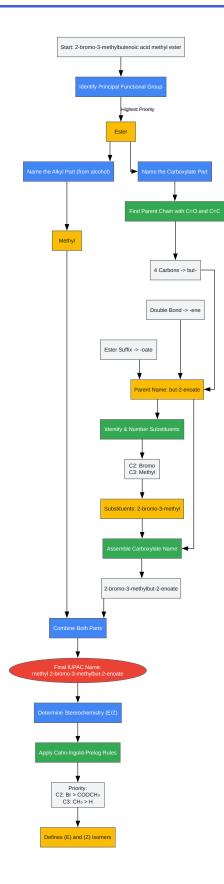
Data Presentation

Property	Description
IUPAC Name	methyl 2-bromo-3-methylbut-2-enoate
Synonym	2-bromo-3-methylbutenoic acid methyl ester
Molecular Formula	C ₆ H ₉ BrO ₂
Principal Functional Group	Ester
Parent Chain	Butenoate
Substituents	2-bromo, 3-methyl
Stereoisomers	(E) and (Z) isomers

Visualization of IUPAC Naming Logic

The following diagram illustrates the logical workflow for determining the IUPAC name of the molecule.





Click to download full resolution via product page

Caption: Logical workflow for deriving the IUPAC name.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl 2-bromo-3-methylbut-2-enoate | C6H9BrO2 | CID 641210 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-3-bromo-2-methylbut-2-enal | C5H7BrO | CID 13818526 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hyperconjugation.com [hyperconjugation.com]
- 5. Cahn-Ingold-Prelog priority rules Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2-bromo-3-methylbutenoic acid methyl ester IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142322#2-bromo-3-methylbutenoic-acid-methylester-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com